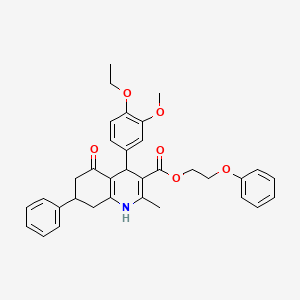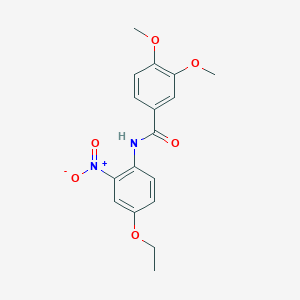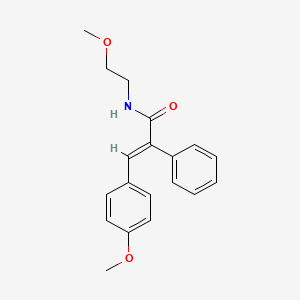![molecular formula C16H12BrN3O4 B5128020 N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B5128020.png)
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide, commonly known as NBQ-48, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. NBQ-48 belongs to the class of quinone-based compounds and has been found to exhibit potent anticancer properties.
Wirkmechanismus
NBQ-48 exerts its anticancer effects by targeting multiple cellular pathways involved in cancer progression. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and subsequent apoptosis. NBQ-48 also disrupts the microtubule network, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
NBQ-48 has been found to exhibit low toxicity in normal cells, making it a potentially safe and effective anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. NBQ-48 has also been found to inhibit the growth and proliferation of cancer cells in vivo, leading to tumor regression in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NBQ-48 is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Its low toxicity in normal cells also makes it a potentially safe and effective anticancer agent. However, one major limitation of NBQ-48 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on NBQ-48. One potential area of investigation is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research could be the identification of biomarkers that can predict the response of cancer cells to NBQ-48 treatment. Additionally, further studies are needed to investigate the potential synergistic effects of NBQ-48 with other anticancer agents.
Synthesemethoden
The synthesis of NBQ-48 involves the reaction of 3-bromo-4-methoxybenzaldehyde with 3-nitrobenzylamine, followed by the condensation of the resulting product with N-carbonyldiimidazole. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
NBQ-48 has been extensively studied for its anticancer properties and has shown promising results in various preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a key enzyme involved in DNA replication. NBQ-48 has also been found to inhibit the growth and proliferation of cancer cells by disrupting the microtubule network.
Eigenschaften
IUPAC Name |
N-[(Z)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4/c17-12-5-2-4-11(9-12)16(22)19-14(15(18)21)8-10-3-1-6-13(7-10)20(23)24/h1-9H,(H2,18,21)(H,19,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSWZOSRXVQDGL-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)N)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C(=O)N)\NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide](/img/structure/B5127940.png)

![5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127964.png)

![3-chloro-N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5127972.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5127989.png)


![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5128010.png)

![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)